REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([C:10]2[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]=2[CH3:20])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].C([Mg]Cl)(C)C.[B:26](OC)([O:29]C)[O:27]C>O1CCCC1>[CH3:9][O:8][C:7]1[CH:6]=[CH:5][C:4]([C:10]2[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]=2[CH3:20])=[CH:3][C:2]=1[B:26]([OH:29])[OH:27]
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1OC)C1=C(C=C(C(=O)OC)C=C1)C
|
Name
|
|
Quantity
|
960 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
329.2 g
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
5000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at <−25° C. over 60 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 10000-mL 4-necked round-bottom flask purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
STIRRING
|
Details
|
with stirring at <−20° C. over 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 60 min at <0° C.
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of 5000 mL of H3PO4 (aq. 1M)
|
Type
|
CUSTOM
|
Details
|
The bulk of THF was removed under vacuum
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 2×200 ml of toluene
|
Type
|
CUSTOM
|
Details
|
This resulted in 300 g (crude) of [2-methoxy-5-[4-(methoxycarbonyl)-2-methylphenyl]phenyl]boronic acid as a yellow solid
|
Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=C(C=C1)C1=C(C=C(C=C1)C(=O)OC)C)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |